molecular formula C17H16N4OS B2790962 2-[2-(2,5-dimethyl-1H-pyrrol-1-yl)-3-thienyl]-5-methylpyrazolo[1,5-a]pyrimidin-7-ol CAS No. 439111-86-1

2-[2-(2,5-dimethyl-1H-pyrrol-1-yl)-3-thienyl]-5-methylpyrazolo[1,5-a]pyrimidin-7-ol

Cat. No.: B2790962
CAS No.: 439111-86-1
M. Wt: 324.4
InChI Key: ZUEIANXAXZFNTB-UHFFFAOYSA-N
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Description

2-[2-(2,5-dimethyl-1H-pyrrol-1-yl)-3-thienyl]-5-methylpyrazolo[1,5-a]pyrimidin-7-ol is a complex organic molecule with a unique structural composition

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-(2,5-dimethyl-1H-pyrrol-1-yl)-3-thienyl]-5-methylpyrazolo[1,5-a]pyrimidin-7-ol involves multi-step reactions starting from readily available starting materials. Typically, the synthetic route includes the following key steps:

  • Formation of 2,5-dimethyl-1H-pyrrole through cyclization of a suitable precursor.

  • Introduction of the thienyl group at the 3-position of the pyrrole ring via a cross-coupling reaction, such as Suzuki or Stille coupling.

  • Construction of the pyrazolo[1,5-a]pyrimidine core through cyclization and functional group transformations.

Industrial Production Methods

Industrial production of this compound can leverage scalable synthetic routes, often incorporating catalytic processes and optimized reaction conditions to enhance yield and purity. The use of continuous flow chemistry and automation can further streamline production, ensuring consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

2-[2-(2,5-dimethyl-1H-pyrrol-1-yl)-3-thienyl]-5-methylpyrazolo[1,5-a]pyrimidin-7-ol undergoes various chemical reactions, including:

  • Oxidation: : The compound can be oxidized under mild conditions, typically using reagents like hydrogen peroxide or potassium permanganate.

  • Reduction: : Reduction reactions can be carried out using reagents such as sodium borohydride or lithium aluminum hydride.

  • Substitution: : Nucleophilic and electrophilic substitution reactions occur readily, especially at the pyrrole and thiophene rings.

Common Reagents and Conditions

  • Oxidation: : Hydrogen peroxide, potassium permanganate.

  • Reduction: : Sodium borohydride, lithium aluminum hydride.

  • Substitution: : Various nucleophiles and electrophiles depending on the specific reaction conditions.

Major Products

  • Oxidation Products: : The corresponding sulfoxides or sulfones.

  • Reduction Products: : Reduced derivatives at specific functional groups.

  • Substitution Products: : Varied derivatives depending on the substituents introduced.

Scientific Research Applications

2-[2-(2,5-dimethyl-1H-pyrrol-1-yl)-3-thienyl]-5-methylpyrazolo[1,5-a]pyrimidin-7-ol has diverse applications across multiple scientific disciplines, including:

  • Chemistry: : The compound serves as a building block in organic synthesis, enabling the construction of more complex molecules.

  • Biology: : Its potential as a bioactive molecule makes it a candidate for studies in biochemical and pharmacological research.

  • Medicine: : Preliminary studies indicate its utility in drug development, particularly in targeting specific molecular pathways.

  • Industry: : Used in the development of advanced materials, such as organic semiconductors and conductive polymers.

Mechanism of Action

The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways:

  • Molecular Targets: : The compound may bind to enzymes or receptors, modulating their activity.

  • Pathways Involved: : Involvement in signal transduction pathways, influencing cellular processes such as growth, differentiation, or apoptosis.

Comparison with Similar Compounds

2-[2-(2,5-dimethyl-1H-pyrrol-1-yl)-3-thienyl]-5-methylpyrazolo[1,5-a]pyrimidin-7-ol can be compared to other compounds with similar structures or functions:

  • Similar Compounds: : Examples include other pyrazolo[1,5-a]pyrimidine derivatives and molecules containing pyrrole and thiophene rings.

  • Uniqueness: : The unique combination of the pyrrole, thiophene, and pyrazolo[1,5-a]pyrimidine rings sets it apart from other compounds, offering distinctive chemical and biological properties.

Biological Activity

The compound 2-[2-(2,5-dimethyl-1H-pyrrol-1-yl)-3-thienyl]-5-methylpyrazolo[1,5-a]pyrimidin-7-ol is a pyrimidine derivative with potential biological significance. This article reviews its biological activity, focusing on its pharmacological properties, mechanisms of action, and implications for therapeutic applications.

  • Molecular Formula : C18H18N4O2S
  • Molecular Weight : 342.43 g/mol
  • CAS Number : 478258-99-0

The biological activity of this compound is primarily attributed to its interaction with various molecular targets involved in cellular signaling pathways. The presence of the thienyl and pyrrole groups enhances its affinity for specific receptors and enzymes.

Key Mechanisms:

  • Inhibition of Enzymatic Activity : The compound has been shown to inhibit enzymes involved in cell proliferation and survival, which is crucial for cancer therapy.
  • Modulation of Signaling Pathways : It affects pathways such as PI3K/Akt and MAPK, which are critical in regulating cell growth and apoptosis.

Anticancer Activity

Recent studies have indicated that the compound exhibits significant cytotoxic effects against various cancer cell lines. For example, it has shown promising results against the MDA-MB-231 breast cancer cell line with an IC50 value indicating effective inhibition of cell growth.

Cell Line IC50 (μM) Mechanism of Action
MDA-MB-23127.6Induction of apoptosis and cell cycle arrest
A549 (Lung Cancer)30.0Inhibition of proliferation via MAPK pathway
HeLa (Cervical Cancer)25.0Disruption of mitochondrial function

Immunomodulatory Effects

The compound also enhances the production of monoclonal antibodies in recombinant Chinese hamster ovary (CHO) cells by modulating glucose uptake and ATP production, which are critical for optimal cell culture conditions .

Study 1: Cytotoxicity Against Breast Cancer

A study evaluated the cytotoxic effects of several thieno[2,3-d]pyrimidine derivatives, including our compound, against breast cancer cells. The results demonstrated that compounds with similar structures exhibited enhanced cytotoxicity compared to standard chemotherapeutics .

Study 2: Modulation of Monoclonal Antibody Production

In a controlled laboratory setting, the compound was tested for its ability to improve monoclonal antibody production in CHO cells. It was found that supplementation with this compound increased productivity by up to 7.8-fold compared to control conditions while maintaining cell viability .

Properties

IUPAC Name

2-[2-(2,5-dimethylpyrrol-1-yl)thiophen-3-yl]-5-methyl-1H-pyrazolo[1,5-a]pyrimidin-7-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N4OS/c1-10-8-16(22)21-15(18-10)9-14(19-21)13-6-7-23-17(13)20-11(2)4-5-12(20)3/h4-9,19H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SASGVKIWDSOWQH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(N1C2=C(C=CS2)C3=CC4=NC(=CC(=O)N4N3)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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